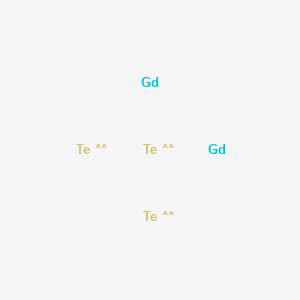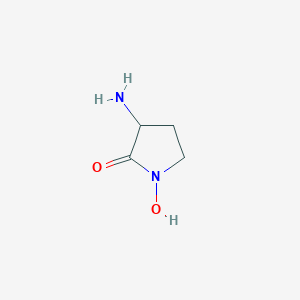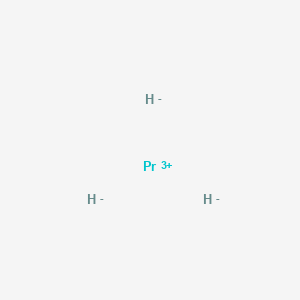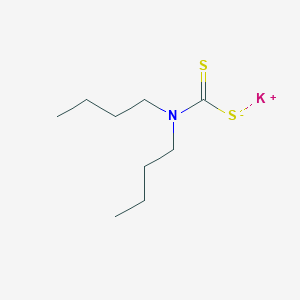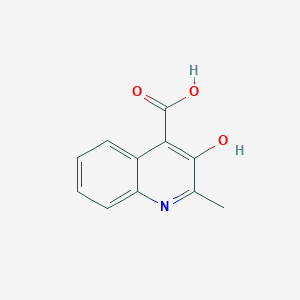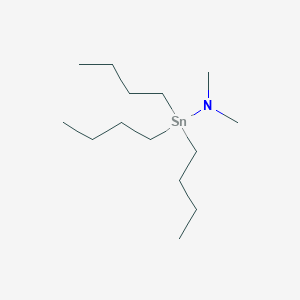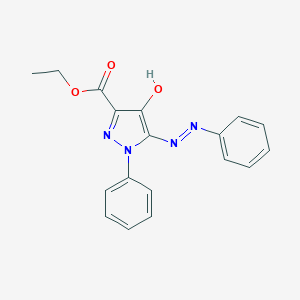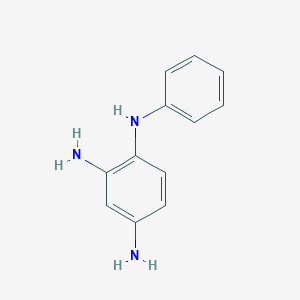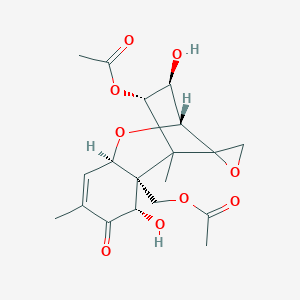
4,15-Diacetylnivalenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,15-Diacetylnivalenol (4,15-DON) is a type of mycotoxin that is produced by the fungus Fusarium graminearum. This toxin is commonly found in cereal crops, such as wheat, barley, and maize, and can have a significant impact on human and animal health. In recent years, there has been increasing interest in understanding the synthesis, mechanism of action, and physiological effects of 4,15-DON.
作用机制
The mechanism of action of 4,15-Diacetylnivalenol involves its interaction with ribosomes, which are responsible for protein synthesis in cells. 4,15-Diacetylnivalenol binds to the ribosome and inhibits protein synthesis, which can lead to a range of physiological effects, including inflammation and oxidative stress.
生化和生理效应
The biochemical and physiological effects of 4,15-Diacetylnivalenol are complex and can vary depending on the dose and duration of exposure. Studies have shown that 4,15-Diacetylnivalenol can cause inflammation, oxidative stress, and DNA damage in cells. These effects can have significant implications for human and animal health, particularly in the context of food safety.
实验室实验的优点和局限性
One advantage of studying 4,15-Diacetylnivalenol in the lab is that it can be synthesized relatively easily and is readily available for research purposes. However, there are also limitations to studying 4,15-Diacetylnivalenol in the lab, including the fact that the effects of the toxin can vary depending on the dose and duration of exposure, as well as the fact that the effects of 4,15-Diacetylnivalenol may be influenced by other factors, such as the presence of other mycotoxins.
未来方向
There are many future directions for research on 4,15-Diacetylnivalenol. One area of focus is understanding the long-term effects of exposure to the toxin, particularly in the context of food safety. Additionally, there is a need for more research on the mechanism of action of 4,15-Diacetylnivalenol and the biochemical and physiological effects of the toxin. Finally, there is a need for more research on the development of effective strategies for mitigating the impact of 4,15-Diacetylnivalenol on human and animal health.
合成方法
The synthesis of 4,15-Diacetylnivalenol involves the conversion of nivalenol (NIV) to 4,15-Diacetylnivalenol through the action of acetyltransferase enzymes. This process occurs naturally in the fungus Fusarium graminearum, which produces both NIV and 4,15-Diacetylnivalenol.
科学研究应用
The scientific research on 4,15-Diacetylnivalenol has focused on understanding its mechanism of action and its effects on human and animal health. Studies have shown that 4,15-Diacetylnivalenol can cause a range of physiological effects, including inflammation, oxidative stress, and DNA damage. These effects can have significant implications for human and animal health, particularly in the context of food safety.
属性
CAS 编号 |
14287-82-2 |
|---|---|
产品名称 |
4,15-Diacetylnivalenol |
分子式 |
C19H24O9 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1 |
InChI 键 |
PIHGROVBUUNPDW-SUWHGTQISA-N |
手性 SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
规范 SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
同义词 |
4,15-diacetylnivalenol DNIV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



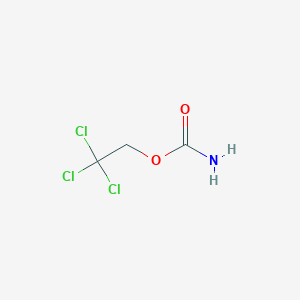
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
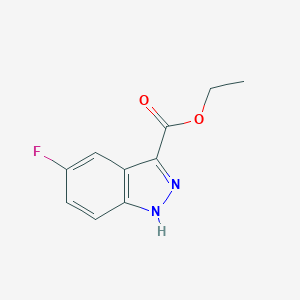
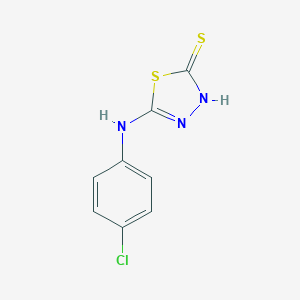
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
